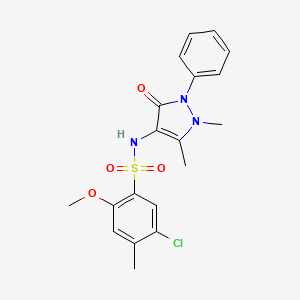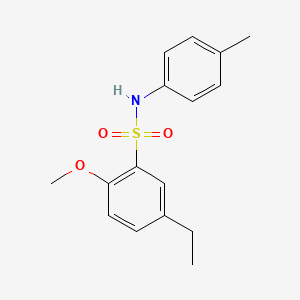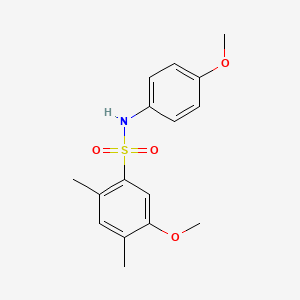
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BDMB and is a member of the sulfonamide family. BDMB has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of BDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BDMB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BDMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties. Additionally, BDMB has been shown to have a neuroprotective effect, and it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BDMB has several advantages for use in lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of proteins and enzymes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of BDMB is that it has not yet been extensively studied in vivo, so its effects in living organisms are not fully understood.
Future Directions
There are several future directions for research involving BDMB. One area of interest is the development of new drugs and therapies based on the compound's properties. Another area of interest is the investigation of BDMB's effects on different types of cancer cells and the development of new cancer treatments based on these effects. Additionally, further research is needed to fully understand the mechanism of action of BDMB and its effects on living organisms.
Synthesis Methods
BDMB can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base. Other methods involve the use of different reagents and conditions, such as the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methylphenylhydrazine in the presence of a base.
Scientific Research Applications
BDMB has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of proteins and enzymes. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, BDMB has been used in the development of new drugs and therapies for the treatment of various diseases.
properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZZCOKTHUCNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


